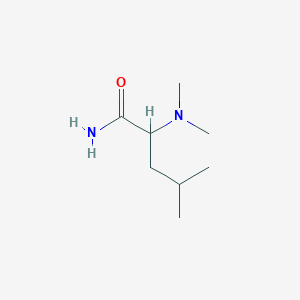

2-(Dimethylamino)-4-methylpentanamide

Description

2-(Dimethylamino)-4-methylpentanamide is a tertiary amine-containing pentanamide derivative characterized by a dimethylamino group at the C2 position and a methyl branch at C3. Its molecular formula is C₉H₁₉N₂O, with a molecular weight of 171.26 g/mol. The compound has been identified in alkaloid research, notably as a component of Texensine T-300, a bicyclic structure isolated from Amyris plumieri with reported biological activities .

Properties

Molecular Formula |

C8H18N2O |

|---|---|

Molecular Weight |

158.24 g/mol |

IUPAC Name |

2-(dimethylamino)-4-methylpentanamide |

InChI |

InChI=1S/C8H18N2O/c1-6(2)5-7(8(9)11)10(3)4/h6-7H,5H2,1-4H3,(H2,9,11) |

InChI Key |

PMOIPBAKOCMRTO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C(=O)N)N(C)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-(Dimethylamino)-4-methylpentanamide typically involves the reaction of 4-methylpentanoic acid with dimethylamine. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or oxalyl chloride to form the corresponding acid chloride, which then reacts with dimethylamine to yield the desired amide. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-(Dimethylamino)-4-methylpentanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding N-oxides.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The dimethylamino group can participate in nucleophilic substitution reactions. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(Dimethylamino)-4-methylpentanamide has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.

Biology: The compound can be used in studies involving enzyme interactions and protein modifications.

Industry: The compound is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-4-methylpentanamide involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their activity. The amide group can also participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes critical differences between 2-(dimethylamino)-4-methylpentanamide and its structural analogs:

Reactivity and Functional Group Influence

- Dimethylamino Position: The placement of the dimethylamino group significantly impacts reactivity. For example, ethyl 4-(dimethylamino)benzoate exhibits superior polymerization efficiency in resin systems compared to aliphatic analogs like 2-(dimethylamino)ethyl methacrylate, owing to resonance stabilization of the aromatic amine .

Physicochemical Properties

- Solubility: Hydrochloride salts (e.g., (2R)-4-methyl-2-(methylamino)pentanamide hydrochloride) improve aqueous solubility, critical for pharmaceutical formulations .

- Thermal Stability: Aliphatic dimethylamino derivatives generally show lower thermal stability compared to aromatic analogs like ethyl 4-(dimethylamino)benzoate .

Biological Activity

2-(Dimethylamino)-4-methylpentanamide, also known as DMAMP, is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential applications based on diverse scientific sources.

Chemical Structure and Properties

The molecular structure of DMAMP features a dimethylamino group and an amide functional group, which contribute to its biological interactions. The presence of the dimethylamino group allows for hydrogen bonding and electrostatic interactions with various biological macromolecules, including proteins and enzymes.

DMAMP's biological activity primarily arises from its ability to interact with specific molecular targets. The dimethylamino group can form hydrogen bonds with amino acid residues in proteins, influencing their conformation and function. Additionally, the amide group plays a crucial role in stabilizing these interactions, thereby affecting the compound's binding affinity and specificity to various enzymes.

Biological Activity Overview

The biological activities of DMAMP can be categorized into several key areas:

- Enzyme Interactions : DMAMP has been shown to modulate enzyme activities through competitive inhibition or allosteric modulation. Its structural features allow it to fit into enzyme active sites or alter their conformational states.

- Cellular Effects : In vitro studies suggest that DMAMP exhibits cytotoxic effects against certain cancer cell lines, indicating potential as an anticancer agent. For instance, compounds similar to DMAMP have demonstrated activity against neuroblastoma cells .

- Pharmacokinetics : Data on DMAMP's pharmacokinetic properties indicate moderate blood-brain barrier (BBB) penetration (0.447) and low human intestinal absorption (HIA) (0.011), suggesting that while it may have central nervous system effects, systemic bioavailability could be limited .

Case Studies and Research Findings

- Cytotoxicity Against Cancer Cells : A study evaluating derivatives of DMAMP found that modifications to the dimethylamino group significantly enhanced cytotoxicity against various cancer cell lines. These findings highlight the importance of structural optimization in developing effective anticancer agents .

- Enzyme Inhibition Studies : Research has demonstrated that DMAMP can inhibit specific proteases involved in disease processes, such as the SARS-CoV 3CL protease. The compound's design allows for interactions that stabilize the inhibitor-enzyme complex, leading to effective inhibition .

- Pharmacological Profiling : A comprehensive analysis of DMAMP's pharmacological profile revealed its potential as a lead compound for further drug development. Its activity as a P-glycoprotein (Pgp) substrate suggests implications for drug-drug interactions in therapeutic settings .

Table 1: Biological Activity Summary of this compound

| Activity Type | Observations |

|---|---|

| Cytotoxicity | Effective against neuroblastoma cells |

| Enzyme Inhibition | Inhibits SARS-CoV 3CL protease |

| BBB Penetration | Moderate (0.447) |

| Human Intestinal Absorption | Low (0.011) |

Table 2: Structure-Activity Relationship (SAR) Insights

| Structural Feature | Impact on Activity |

|---|---|

| Dimethylamino Group | Enhances binding affinity |

| Amide Group | Stabilizes interactions |

| Alkyl Substituents | Modulate lipophilicity and selectivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.